molecular formula C5H9N3O B13154091 1-(Methoxymethyl)-1H-imidazol-4-amine

1-(Methoxymethyl)-1H-imidazol-4-amine

Cat. No.: B13154091
M. Wt: 127.14 g/mol
InChI Key: FNQIJWNRGYMDMS-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-imidazol-4-amine is a heterocyclic organic compound that features an imidazole ring substituted with a methoxymethyl group at the first position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-4-amine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed:

  • Oxidation products include imidazole derivatives with oxidized functional groups.
  • Reduction products are reduced imidazole derivatives.
  • Substitution reactions yield imidazole derivatives with various substituted groups.

Scientific Research Applications

1-(Methoxymethyl)-1H-imidazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-imidazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

1-(Methoxymethyl)-1H-imidazol-4-amine can be compared with other imidazole derivatives:

    1-(Hydroxymethyl)-1H-imidazol-4-amine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group. It may exhibit different solubility and reactivity.

    1-(Ethoxymethyl)-1H-imidazol-4-amine: Contains an ethoxymethyl group, which can affect its chemical properties and biological activity.

    1-(Methoxymethyl)-1H-benzimidazol-4-amine: A benzimidazole derivative with a similar substitution pattern, potentially offering different biological activities due to the benzimidazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(methoxymethyl)imidazol-4-amine

InChI

InChI=1S/C5H9N3O/c1-9-4-8-2-5(6)7-3-8/h2-3H,4,6H2,1H3

InChI Key

FNQIJWNRGYMDMS-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(N=C1)N

Origin of Product

United States

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